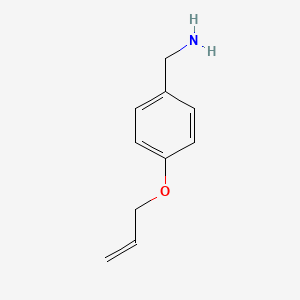

(4-(Allyloxy)phenyl)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-prop-2-enoxyphenyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-2-7-12-10-5-3-9(8-11)4-6-10/h2-6H,1,7-8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQJOKMLXFZHRFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301284909 | |

| Record name | 4-(2-Propen-1-yloxy)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301284909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83171-41-9 | |

| Record name | 4-(2-Propen-1-yloxy)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83171-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Propen-1-yloxy)benzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301284909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-(prop-2-en-1-yloxy)phenyl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(4-(Allyloxy)phenyl)methanamine CAS 83171-41-9 properties

An In-depth Technical Guide to (4-(Allyloxy)phenyl)methanamine (CAS 83171-41-9)

Authored by a Senior Application Scientist

Foreword

This compound, with its unique structural combination of a primary benzylic amine and an allyl ether, presents itself as a versatile building block in modern organic synthesis. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound. We will delve into its fundamental properties, spectroscopic signature, synthesis, reactivity, and potential applications, with a strong emphasis on the practical insights necessary for its effective utilization in a laboratory setting. The narrative is structured to not only present data but to explain the underlying chemical principles that govern its behavior, ensuring a deeper understanding for the end-user.

Core Physicochemical & Structural Characteristics

This compound is a bifunctional organic molecule. The primary amine attached to a benzyl group makes it a potent nucleophile, while the terminal double bond of the allyl group offers a site for various addition and polymerization reactions.[1] Its physical state at room temperature is typically a yellow to pale yellow oil.[2][3]

Key Properties Summary

A compilation of its fundamental physicochemical properties is presented below. It is important to note that some of these values are predicted through computational models due to a lack of extensive experimental data in publicly available literature.

| Property | Value | Source |

| CAS Number | 83171-41-9 | [3][4] |

| Molecular Formula | C₁₀H₁₃NO | [3][4] |

| Molecular Weight | 163.22 g/mol | [3][4] |

| Appearance | Yellow to pale yellow oil | [2][3] |

| Boiling Point | 273.8 ± 20.0 °C (Predicted) | [4] |

| Density | 1.010 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 9.29 ± 0.10 (Predicted) | [4] |

| SMILES Code | NCC1=CC=C(OCC=C)C=C1 | [5] |

Spectroscopic Profile: A Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural analysis of this molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments.

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 6.8-7.3 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

Allyl Group Protons:

-

A doublet for the -O-CH₂ - protons (δ ~4.5 ppm).

-

A multiplet for the internal vinyl proton (-CH=CH₂) (δ ~5.9-6.1 ppm).

-

Two multiplets for the terminal vinyl protons (=CH₂ ) (δ ~5.2-5.4 ppm).

-

-

Benzylic Protons: A singlet for the -CH₂ -NH₂ protons (δ ~3.8 ppm).

-

Amine Protons: A broad singlet for the -NH₂ protons, the chemical shift of which can vary depending on solvent and concentration.

-

-

¹³C NMR: The carbon NMR spectrum will complement the proton data.

-

Aromatic Carbons: Four signals in the aromatic region (δ ~115-160 ppm). The carbon attached to the oxygen will be the most downfield.

-

Allyl Group Carbons: Three signals corresponding to the -O-CH₂ - (δ ~69 ppm), -CH = (δ ~133 ppm), and =CH₂ (δ ~117 ppm) carbons.

-

Benzylic Carbon: A signal for the -CH₂ -NH₂ carbon (δ ~45 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present.

-

N-H Stretch: A characteristic medium to weak absorption in the 3300-3500 cm⁻¹ region, often appearing as a doublet for the primary amine.

-

C-H Aromatic Stretch: Absorptions just above 3000 cm⁻¹.

-

C-H Aliphatic Stretch: Absorptions just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic & Alkene): Peaks in the 1450-1650 cm⁻¹ region.

-

C-O Stretch (Ether): A strong absorption band around 1240 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).

-

N-H Bend: A medium absorption around 1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be observed at m/z = 163. The fragmentation pattern would likely show losses corresponding to the functional groups, such as the cleavage of the benzylamine moiety.

Synthesis and Purification Workflow

A common and logical synthetic route to this compound involves a two-step process starting from 4-hydroxybenzonitrile. This approach is efficient as it utilizes readily available starting materials.

Proposed Synthetic Pathway

-

Williamson Ether Synthesis: 4-hydroxybenzonitrile is reacted with allyl bromide in the presence of a suitable base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., acetone or DMF). This step introduces the allyloxy group.

-

Nitrile Reduction: The resulting 4-(allyloxy)benzonitrile is then reduced to the primary amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) in an ethereal solvent or catalytic hydrogenation.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis and purification process.

Caption: Synthetic workflow for this compound.

Causality in Experimental Choices

-

Choice of Base and Solvent: Potassium carbonate is a mild and inexpensive base suitable for the O-alkylation of phenols. Acetone is a good solvent for this reaction as it dissolves the reactants and is easily removed.

-

Choice of Reducing Agent: LiAlH₄ is a powerful reducing agent capable of converting nitriles to primary amines in high yield. Catalytic hydrogenation is a viable, often milder, alternative.

-

Purification: Column chromatography is the standard method for purifying the final product, effectively removing any unreacted starting material or byproducts.

Reactivity, Stability, and Applications

The dual functionality of this compound makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry.

Reactivity Profile

-

Nucleophilic Amine: The primary benzylic amine is a strong nucleophile and will readily react with electrophiles such as acyl chlorides, anhydrides, and aldehydes (via reductive amination) to form amides and secondary amines, respectively.

-

Allyl Group: The terminal double bond can undergo various reactions, including:

-

Addition Reactions: Halogenation, hydrohalogenation, and epoxidation.

-

Cross-Coupling Reactions: Such as the Heck or Suzuki reactions, if appropriately functionalized.

-

Rearrangement: Claisen rearrangement upon heating to form 2-allyl-4-aminomethylphenol.

-

Stability and Storage

The compound is stable under recommended storage conditions.[6] However, it is incompatible with strong oxidizing agents and strong acids.[6] To maintain its integrity, it should be stored in a tightly closed container in a dry, well-ventilated place, and kept in the dark.[3] Recommended storage temperatures are often between 4 to 8 °C.[3]

Applications in Research and Development

The primary documented application of this compound is as a reagent in the preparation of novel bioactive molecules.

-

Neurotrophic and Anti-Inflammatory Agents: It has been used in the synthesis of 3-aminomethylindole derivatives, which have shown potential as multifunctional anti-inflammatory and neurotrophic agents.[4]

-

Psychoactive Substance Research: Structurally related compounds, such as 4-allyloxymethamphetamine, have been synthesized to study their effects as selective inhibitors of cytochrome P450 enzymes, specifically CYP2D.[7] This highlights the utility of the 4-allyloxy-phenylamine scaffold in designing targeted enzyme inhibitors.

-

Building Block for Complex Molecules: The amine functionality allows for its incorporation into larger molecular frameworks through amide bond formation, a cornerstone of medicinal chemistry. The allyl group can serve as a handle for further chemical modification or for polymerization.

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed when handling this compound.

Hazard Identification

Based on available safety data, the compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[3]

-

H335: May cause respiratory irritation.[3]

Recommended Handling Procedures

A logical workflow for safe handling is depicted below.

Caption: Recommended workflow for safely handling the compound.

First Aid Measures

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[6]

-

Skin Contact: Wash off with soap and plenty of water.[6]

-

Eye Contact: Flush eyes with water as a precaution.[6]

-

Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water.[6]

In all cases of significant exposure or if symptoms persist, seek medical attention.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in synthetic organic chemistry and drug discovery. Its dual functionality allows for a wide range of chemical transformations, making it an attractive building block for the synthesis of complex target molecules, particularly those with potential biological activity. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective use in research and development endeavors.

References

- Santa Cruz Biotechnology, Inc. (n.d.). Safety Data Sheet for this compound.

- FMC Corporation. (2018).

- Ajuntament de Sant Antoni de Portmany. (n.d.). 83171-41-9 | this compound.

- Regione Veneto. (n.d.). 83171-41-9 | this compound.

- Global Cosmed Group S.A. (2022). Safety data sheet according to 1907/2006/EC, Article 31.

-

D'Vries, R. F., et al. (2014). methanone. Acta Crystallographica Section E: Crystallographic Communications, E70, o814–o815.

- SKF. (2025).

- ChemicalBook. (n.d.). (4-(p-tolyloxy)phenyl)methanamine hydrochloride synthesis.

- BenchChem. (n.d.). (4-(p-Tolyloxy)phenyl)methanamine | CAS 129560-03-8.

- ChemBK. (2024). (4-(p-tolyloxy)phenyl)methanamine hydrochloride.

-

Waseda University. (n.d.). methanone.

- Kumagai, Y., et al. (1996). Selective mechanism-based inactivation of rat CYP2D by 4-allyloxymethamphetamine. Molecular Pharmacology, 50(1), 104-110.

- Royal Society of Chemistry. (n.d.).

- BenchChem. (2025). An In-depth Technical Guide on the Stability and Storage of (4-(Bromomethyl)phenyl)methanamine.

- Rahmani, R., et al. (2018). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. Journal of the Chilean Chemical Society, 63(3), 4099-4110.

-

PubChem. (n.d.). 4-Allyloxy-2-hydroxybenzophenone. Retrieved from [Link]

- Orfi, L., et al. (2018). Discovery of N-[4-(Quinolin-4-yloxy)phenyl]benzenesulfonamides as Novel AXL Kinase Inhibitors. Journal of Medicinal Chemistry, 61(15), 6843-6855.

- Reich, H. J. (2020). NMR Spectroscopy :: Hans Reich NMR Collection. University of Wisconsin - Madison.

- Hertkorn, N., et al. (2013).

- Wikipedia. (n.d.). DOx.

- ChemicalBook. (n.d.). 4-METHOXY-O-PHENYLENEDIAMINE(102-51-2) 1H NMR spectrum.

- Royal Society of Chemistry. (n.d.). High-safety and high-efficiency electrolyte design for 4.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Highly Recommended Products -- Best Deals Online [santantoni.net]

- 3. FCKeditor - Resources Browser [regione.veneto.it]

- 4. This compound CAS#: 83171-41-9 [m.chemicalbook.com]

- 5. 83171-41-9|this compound|BLD Pharm [bldpharm.com]

- 6. peptide.com [peptide.com]

- 7. Selective mechanism-based inactivation of rat CYP2D by 4-allyloxymethamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biophen.eu [biophen.eu]

An In-depth Technical Guide to the Solubility of (4-(Allyloxy)phenyl)methanamine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of (4-(Allyloxy)phenyl)methanamine, a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound is critical for optimizing reaction conditions, developing robust purification strategies, and ensuring the formation of high-quality crystalline materials. This document delves into the theoretical principles governing solubility, provides a detailed experimental protocol for its determination, and presents a qualitative solubility profile in a range of common organic solvents. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the physicochemical properties of this versatile building block.

Introduction: The Significance of this compound and Its Solubility

This compound, with a molecular formula of C10H13NO and a molecular weight of 163.22 g/mol , is a primary amine of significant interest in medicinal chemistry.[1] It serves as a crucial building block in the synthesis of various biologically active molecules, including novel 3-aminomethylindole derivatives which have shown potential as multifunctional anti-inflammatory and neurotrophic agents.[1]

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. For a synthetic intermediate like this compound, a thorough understanding of its solubility in organic solvents is paramount for several key reasons:

-

Reaction Optimization: Most chemical reactions are carried out in solution to ensure that reactants are in the same phase, allowing for efficient molecular collisions and subsequent reaction. Selecting a solvent in which this compound is sufficiently soluble is the first step towards achieving optimal reaction kinetics and yield.

-

Purification and Crystallization: Solubility is the cornerstone of purification techniques such as crystallization.[2][3] An ideal solvent for crystallization will dissolve the compound at an elevated temperature but exhibit poor solubility at lower temperatures, allowing for the formation of pure crystals upon cooling.[3]

-

Formulation and Drug Delivery: In the later stages of drug development, solubility directly impacts the bioavailability of the final active pharmaceutical ingredient (API). While this guide focuses on the intermediate, the principles of solubility are foundational to overcoming formulation challenges.

Theoretical Framework: Predicting Solubility

The adage "like dissolves like" provides a foundational, albeit simplified, principle for predicting solubility.[4][5] This concept is rooted in the polarity of both the solute and the solvent.[6] Organic compounds with polar functional groups tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents.[7]

This compound possesses a nuanced molecular structure that influences its solubility profile:

-

Polar Moieties: The primary amine (-NH2) group is capable of acting as both a hydrogen bond donor and acceptor. The ether linkage (-O-) can also act as a hydrogen bond acceptor. These polar functional groups contribute to its solubility in protic and polar aprotic solvents.

-

Nonpolar Moieties: The phenyl ring and the allyl group ( -CH2-CH=CH2) are nonpolar and will favorably interact with nonpolar solvents through van der Waals forces.

The presence of both polar and nonpolar regions suggests that this compound will exhibit a broad, but not universal, solubility across a spectrum of organic solvents. The basicity of the amine group (predicted pKa of 9.29±0.10) also implies that its solubility will be significantly enhanced in acidic aqueous solutions due to the formation of a more polar ammonium salt.[1]

Experimental Determination of Solubility: A Validated Protocol

While theoretical predictions are useful, experimental determination provides definitive solubility data. The following protocol outlines a robust method for qualitatively and semi-quantitatively assessing the solubility of this compound.

Materials and Equipment

-

This compound (solid)

-

A range of organic solvents (e.g., Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Analytical balance

-

Glass vials with screw caps

-

Pipettes and syringes

-

Filtration apparatus (e.g., syringe filters)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Experimental Workflow

The following diagram illustrates the systematic workflow for determining the solubility of this compound.

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. An excess is confirmed by the presence of undissolved solid at the end of the equilibration period.

-

Accurately add a known volume (e.g., 2 mL) of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated. The system reaches equilibrium when the rate of dissolution equals the rate of precipitation.

-

-

Sample Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.

-

Dilute the filtered supernatant with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

-

Data Interpretation:

-

Calculate the solubility in units of mg/mL or mol/L.

-

For a qualitative assessment, solubility can be categorized based on visual observation (e.g., soluble, partially soluble, insoluble).

-

Qualitative Solubility Profile of this compound

Based on the structural characteristics of this compound and established solubility principles, a qualitative solubility profile can be predicted.[4][8] Experimental verification is strongly recommended for specific applications.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | Soluble | The amine and ether groups can form hydrogen bonds with the hydroxyl group of methanol. |

| Ethanol | Soluble | Similar to methanol, hydrogen bonding interactions are favorable.[8] | |

| Isopropanol | Soluble | Expected to be a good solvent, though solubility may be slightly lower than in methanol or ethanol due to increased hydrocarbon character. | |

| Polar Aprotic | Acetone | Soluble | The ketone group of acetone can act as a hydrogen bond acceptor for the amine protons. |

| Ethyl Acetate | Soluble | The ester group can act as a hydrogen bond acceptor. | |

| Dichloromethane | Soluble | The moderate polarity and ability to participate in dipole-dipole interactions make it a likely solvent. | |

| Nonpolar Aromatic | Toluene | Sparingly Soluble | The phenyl ring of toluene can interact favorably with the phenyl ring of the solute via π-π stacking.[2] |

| Nonpolar Aliphatic | Hexane | Insoluble | The significant difference in polarity between the solute and hexane will likely result in poor solubility. |

Logical Relationships in Solvent Selection

The choice of solvent is a critical decision in chemical synthesis and purification. The following diagram illustrates the logical considerations for selecting an appropriate solvent system.

Caption: Decision-making flowchart for solvent selection.

Conclusion

The solubility of this compound is a critical parameter that influences its utility in synthetic organic chemistry and drug development. Its amphiphilic nature, arising from the presence of both polar amine and ether functionalities and nonpolar aromatic and aliphatic groups, results in a varied solubility profile. While theoretical principles provide a strong predictive foundation, empirical determination is essential for process optimization. The protocols and data presented in this guide offer a comprehensive framework for researchers to effectively utilize this compound in their work, enabling more efficient reaction design, purification, and ultimately, the successful synthesis of target molecules.

References

-

Solubility of Organic Compounds. (2023, August 31). Available at: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

Guide for crystallization. Available at: [Link]

-

3.3C: Determining Which Solvent to Use - Chemistry LibreTexts. (2022, April 7). Available at: [Link]

-

Solvent Choice - Chemistry Teaching Labs - University of York. Available at: [Link]

-

How to determine the solubility of organic compounds - Quora. (2017, June 24). Available at: [Link]

-

Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Available at: [Link]

Sources

- 1. This compound CAS#: 83171-41-9 [m.chemicalbook.com]

- 2. unifr.ch [unifr.ch]

- 3. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]

- 4. chem.ws [chem.ws]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Solvent Miscibility Table [sigmaaldrich.com]

- 7. quora.com [quora.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Comparative Reactivity Profile: 4-Allyloxybenzylamine vs. 4-Methoxybenzylamine

The following technical guide details the comparative reactivity, mechanistic distinctions, and experimental applications of 4-Allyloxybenzylamine versus 4-Methoxybenzylamine.

Executive Summary: Electronic Siblings, Orthogonal Cousins

In complex organic synthesis, particularly peptide and peptidomimetic drug development, the selection of amine protecting groups often dictates the success of a route. 4-Methoxybenzylamine (PMB-amine ) and 4-Allyloxybenzylamine (PAB-amine ) appear electronically identical—both are electron-rich, acid-sensitive benzylamines.[1]

However, they serve fundamentally different strategic roles. PMB is a "workhorse" group, cleaved directly by oxidation or acid. PAB is a "Safety-Catch" group.[1] It remains stable under conditions that cleave PMB but can be "activated" via Palladium(0) chemistry to reveal a highly labile 4-hydroxybenzyl intermediate.[1] This guide delineates their orthogonality and provides validated protocols for their deployment.

Electronic & Structural Foundations

To understand the reactivity difference, we must first quantify the electronic contribution of the para-substituents.

| Feature | 4-Methoxybenzyl (PMB) | 4-Allyloxybenzyl (PAB) | Mechanistic Implication |

| Substituent | -OCH3 | -OCH2CH=CH2 | Both are strong Electron Donating Groups (EDG).[1] |

| Hammett Constant ( | -0.27 | ~ -0.25 (Est.)[1] | Nucleophilicity: Both amines exhibit similar nucleophilicity during alkylation/acylation. |

| Acid Stability | Moderate | Moderate (Intact) / Low (Activated) | Both are acid-sensitive, but PAB requires a two-step trigger for clean removal.[1] |

| Oxidative Potential | High ( | High | Both are susceptible to SET (Single Electron Transfer), but PMB is optimized for DDQ cleavage. |

Key Insight: The allyl group does not significantly alter the electron density of the aromatic ring compared to the methyl group. Therefore, installation conditions (reductive amination, alkylation) are identical. The divergence lies entirely in the cleavage vectors .

The Core Divergence: Cleavage Mechanisms[2]

PMB: Direct Oxidative Cleavage

The PMB group is classically removed via oxidative cleavage using DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) .[1]

-

Mechanism: DDQ accepts an electron from the electron-rich aromatic ring, forming a Charge-Transfer (CT) complex.[1] Abstraction of a benzylic hydride follows, generating an oxocarbenium ion that hydrolyzes to 4-methoxybenzaldehyde and the free amine.

-

Limitation: Requires water; incompatible with other easily oxidizable groups (e.g., free thiols, electron-rich indoles).

PAB: The "Safety-Catch" Mechanism

The PAB group functions as a latent protecting group. It is stable to DDQ (under controlled conditions) but is unlocked by Transition Metal catalysis.

The Workflow:

-

Activation: Treatment with Pd(PPh3)4 and a scavenger (e.g., N,N-dimethylbarbituric acid) cleaves the allyl ether via a

-allyl palladium complex (Tsuji-Trost reaction).[1] -

Release: The product is the 4-Hydroxybenzyl (HB) amine. The phenolic hydroxyl group is a massive electron donor (

), making the benzyl bond hyper-labile to mild acid (1% TFA) or mild oxidation (CAN), releasing the free amine.

Mechanistic Visualization

The following diagram illustrates the orthogonal pathways.

Caption: Figure 1. Orthogonal cleavage pathways. PMB undergoes direct oxidative cleavage. PAB requires Pd(0)-mediated activation to the labile phenol intermediate.[1]

Orthogonality Decision Matrix

Use this table to select the appropriate group based on your synthetic constraints.

| Condition / Reagent | PMB-Amine Stability | PAB-Amine Stability | Strategic Application |

| TFA (50% in DCM) | Cleaved (Slowly) | Cleaved (Slowly) | Both cleaved by strong acid; not orthogonal here.[1] |

| TFA (1% in DCM) | Stable | Stable (Intact) / Cleaved (if Activated) | Use PAB if you need to cleave a t-Butyl group first (using 20% TFA) without losing the benzyl protection. |

| DDQ (Oxidative) | Cleaved | Stable | Key Orthogonality: Use PAB if you need to remove a PMB ether elsewhere in the molecule. |

| Pd(PPh3)4 (Allyl Scavenger) | Stable | Activated (becomes OH-Benzyl) | Use PAB as a specific "Safety-Catch" linker.[1] |

| H2 / Pd-C | Cleaved | Cleaved (Ring reduction possible) | Global deprotection for both.[1] |

| Base (Piperidine/NaOH) | Stable | Stable | Compatible with Fmoc protocols. |

Experimental Protocols

Synthesis of 4-Allyloxybenzylamine

Rationale: PAB-amine is often expensive or unavailable commercially.[1] This protocol ensures a scalable supply.

Reagents: 4-Hydroxybenzaldehyde, Allyl Bromide, K2CO3, Acetone, Ammonium Acetate, NaBH3CN.

-

O-Alkylation:

-

Dissolve 4-hydroxybenzaldehyde (10.0 g, 82 mmol) in Acetone (150 mL).

-

Add K2CO3 (17.0 g, 123 mmol) and Allyl Bromide (7.8 mL, 90 mmol).

-

Reflux for 4 hours. Monitor by TLC (Hex/EtOAc 4:1).

-

Filter salts, concentrate, and redissolve in Et2O. Wash with 1M NaOH (removes unreacted phenol) and Brine.

-

Yield: ~95% of 4-allyloxybenzaldehyde (Yellow oil).[1]

-

-

Reductive Amination:

-

Dissolve the aldehyde (10.0 g) in MeOH (100 mL).

-

Add Ammonium Acetate (47 g, 10 eq) to generate the imine in situ. Stir 1 hr at RT.

-

Add NaBH3CN (2.7 g, 0.7 eq) portion-wise. Caution: HCN gas risk; vent properly.

-

Stir 16 h. Quench with conc. HCl to pH < 2 (destroys borohydride).

-

Basify with NaOH to pH > 12. Extract with DCM.

-

Purification: Distillation or conversion to HCl salt.

-

Comparative Deprotection Workflows

Protocol A: Oxidative Cleavage of PMB (The Standard)

-

Substrate: N-PMB-Amine derivative.

-

Reagents: DDQ (1.5 eq), DCM:H2O (18:1).

-

Procedure:

-

Dissolve substrate in DCM/H2O mixture.

-

Add DDQ. Mixture turns deep green/red (Charge Transfer complex).

-

Stir 1-2 h at RT. Color fades to precipitated hydroquinone.

-

Filter, wash with sat. NaHCO3.

-

Note: If substrate contains free amines, buffer with NaHCO3 to prevent acid-catalyzed side reactions.[1]

-

Protocol B: Safety-Catch Cleavage of PAB (The Orthogonal Route)

-

Substrate: N-PAB-Amine derivative.[1]

-

Step 1: Activation (De-allylation)

-

Step 2: Release (Acidolysis)

References

-

Electronic Effects & Hammett Constants

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

-

-

PMB Cleavage Mechanisms

-

Yonemitsu, O., et al. (1982). DDQ oxidative cleavage of p-methoxybenzyl ethers. Journal of the American Chemical Society. Link

-

-

Allyl "Safety-Catch" Linkers

-

Guibé, F. (1997). Allylic Protecting Groups and their Use in a Complex Environment Part I: Allylic Protection of Alcohols. Tetrahedron, 53(40), 13509-13556. Link

-

-

Orthogonal Protection Strategies

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

-

-

Palladium-Catalyzed Deprotection

-

Tsuji, J., & Mandai, T. (1996). Palladium-Catalyzed Reactions of Allylic Compounds. Synthesis. Link

-

Sources

Chemical Stability of Allyloxy Group in Benzylamine Derivatives

Executive Summary

The allyloxy group (

This guide addresses the specific chemoselective challenges presented by the benzylamine scaffold . Unlike simple phenols, benzylamines possess a basic nitrogen capable of poisoning transition metal catalysts and a benzylic C-N bond susceptible to hydrogenolysis. This document provides validated protocols for manipulating the allyloxy moiety without compromising the benzylamine integrity, supported by mechanistic insights and metabolic stability data.

The Chemoselective Landscape

In benzylamine derivatives, the stability of the allyloxy group is defined by its resistance to base and nucleophiles, and its specific lability to Transition Metal (TM) catalysis and strong Lewis acids.

Stability Matrix: Allyloxy vs. Benzylamine

The following table summarizes the stability limits. Note the critical incompatibility in Reductive conditions.

| Condition Type | Reagent Class | Allyloxy Stability | Benzylamine Stability | Compatibility Verdict |

| Acidic | Dilute HCl / TFA | Stable | Stable (Forms salt) | ✅ High |

| Acidic | Strong Lewis ( | Unstable (Cleaves) | Stable (Complexes) | ⚠️ Moderate (Req. careful quench) |

| Basic | NaOH, | Stable | Stable | ✅ High |

| Basic | Stable (unless acidic | Unstable (Lithiation) | ⚠️ Low | |

| Reductive | Unstable (Reduces to Propyl) | Unstable (Hydrogenolysis of C-N) | ❌ CRITICAL FAILURE | |

| Reductive | Stable | Stable | ✅ High | |

| Oxidative | Unstable (Cleaves alkene) | Unstable (N-oxidation) | ❌ Low | |

| TM Catalysis | Pd(0) / Scavenger | Unstable (Deprotection) | Stable (Potential Poison) | ⚠️ Manageable (See Protocol) |

Mechanistic Pathways & Reactivity[1]

To manipulate these derivatives effectively, one must understand the two primary reactive pathways: Palladium-Catalyzed Deallylation (for deprotection) and Claisen Rearrangement (for structural modification).

Palladium-Catalyzed Deallylation (The Tsuji-Trost Pathway)

Removing the allyloxy group in the presence of a free benzylamine requires overcoming the "catalyst poisoning" effect where the amine coordinates to Pd(0). We utilize a specific scavenger, 1,3-dimethylbarbituric acid (NDMBA) , which acts as a soft nucleophile to intercept the

Figure 1: The catalytic cycle for chemoselective deallylation. The amine moiety of the substrate can competitively bind to Pd(II), necessitating the use of bidentate phosphine ligands or high-activity scavengers like NDMBA.

The Claisen Rearrangement[2]

If the allyloxy group is ortho to the benzylamine attachment (or other substituents), thermal heating induces a [3,3]-sigmatropic rearrangement. This is a powerful method to install C-allyl groups but represents a thermal instability risk during high-temperature processing (>180°C).

Figure 2: Thermal instability pathway. Benzylamine derivatives with ortho-allyloxy groups will rearrange to C-allyl phenols upon prolonged heating, altering the pharmacophore.

Experimental Protocols

Protocol A: Chemoselective Deprotection of Allyloxy Benzylamines

Objective: Remove the O-allyl group without affecting the benzylamine nitrogen or the benzylic bond. Scope: Applicable to secondary and tertiary benzylamines. Primary amines may require N-protection (e.g., Boc) if yields are low.

Reagents:

-

Substrate (1.0 equiv)

- (Catalyst, 0.05 equiv)

-

1,3-Dimethylbarbituric acid (NDMBA) (Scavenger, 3.0 equiv)

-

Dichloromethane (DCM) or Methanol (degassed)

Procedure:

-

Preparation: Dissolve the allyloxy benzylamine (1 mmol) in degassed DCM (10 mL) under an Argon atmosphere.

-

Scavenger Addition: Add NDMBA (3 mmol). The mixture may be a suspension.

-

Catalysis: Add

(50 µmol). Stir at ambient temperature (25°C).-

Expert Insight: Do not heat initially. Heating promotes amine coordination to Pd.

-

-

Monitoring: Monitor by TLC every 30 mins. The spot for the starting material should disappear, replaced by a more polar spot (phenol).

-

Workup (Self-Validating Step):

-

Dilute with DCM.

-

Wash with saturated

(aq). Crucial: NDMBA and its allylated byproduct are acidic/polar and will be removed in the basic aqueous wash. The benzylamine phenol (likely zwitterionic or basic) depends on pH. -

Check: If the product is amphoteric (phenol + amine), adjust aqueous layer to pH ~8-9 and extract with Ethyl Acetate.

-

-

Purification: Dry organic layer over

, concentrate, and purify via flash chromatography.

Protocol B: Preventing Hydrogenolysis during Reduction

Objective: Reduce the allyl double bond to a propyl group without cleaving the benzylamine (

Challenge: Standard

Procedure:

-

Dissolve substrate in Benzene/Ethanol (1:1).

-

Add

(5 mol%). -

Stir under

balloon (1 atm) at room temperature. -

Verification: NMR should show loss of vinylic protons (5.0-6.0 ppm) but retention of the benzylic singlet (3.5-4.0 ppm).

Biological Stability (ADME Implications)

In drug discovery, the allyloxy group is not metabolically inert. When incorporating this moiety into a benzylamine drug candidate, consider the following metabolic fates:

-

O-Dealkylation (CYP mediated):

-

Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) readily oxidize the carbon alpha to the oxygen.

-

Result: Cleavage of the allyl group to release the phenol and acrolein (toxic metabolite).

-

Mitigation: Substitution at the allylic position (e.g., methallyl) sterically hinders this oxidation.

-

-

Epoxidation:

-

The double bond is susceptible to epoxidation, creating a reactive epoxide intermediate that can alkylate DNA or proteins (genotoxicity risk).

-

Recommendation: For in vivo stability, replace the simple allyloxy group with a difluoroallyloxy or cyclopropylmethoxy isostere to block metabolic degradation while maintaining steric volume.

References

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.[1] (The definitive source for allyl ether stability and deprotection conditions).

-

Guibé, F. (1998). Allylic Protecting Groups and Their Use in a Complex Environment Part I: Allylic Protection of Alcohols. Tetrahedron, 53(40), 13571-13608. (Review of Pd-catalyzed deprotection mechanisms).

-

Garner, P., & Park, J. M. (1992). The use of N,N'-dimethylbarbituric acid as a scavenger in the palladium-catalyzed deprotection of allyl esters and carbonates. Journal of Organic Chemistry. (Establishes NDMBA protocol).

-

Lutz, F., et al. (2006). Hydrogenolysis of Benzylamines: A Review. Advanced Synthesis & Catalysis. (Details the instability of benzylamines under standard hydrogenation).

-

Castro, A. M. M. (2004). Claisen Rearrangement over the Past Nine Decades. Chemical Reviews, 104(6), 2939–3002. (Comprehensive review of the rearrangement conditions).

Sources

A Comprehensive Safety & Handling Guide for (4-(Allyloxy)phenyl)methanamine (CAS: 83171-41-9)

This document serves as an in-depth technical guide to the safe handling, storage, and emergency management of (4-(Allyloxy)phenyl)methanamine. It is intended for researchers, scientists, and drug development professionals who utilize this compound in a laboratory setting. As a key building block in the synthesis of novel compounds, particularly those with potential anti-inflammatory and neurotrophic applications, a comprehensive understanding of its safety profile is paramount to ensuring both personnel safety and the integrity of experimental outcomes.[1] This guide moves beyond a standard Safety Data Sheet (SDS) to provide causal explanations and validated protocols essential for a proactive safety culture.

Core Chemical & Physical Identity

Before handling any chemical, a foundational understanding of its physical properties is critical. These characteristics influence storage conditions, appropriate personal protective equipment (PPE), and spill response procedures. This compound is a yellow to pale yellow liquid oil under standard conditions.[2] Its predicted high boiling point suggests low volatility at room temperature, but this does not eliminate inhalation risk, especially if heated or aerosolized.

Table 1: Key Chemical and Physical Properties

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 83171-41-9 | [1][2] |

| Molecular Formula | C10H13NO | [1] |

| Molecular Weight | 163.22 g/mol | [1] |

| Appearance | Yellow to pale yellow oil | [2] |

| Boiling Point | 273.8 ± 20.0 °C (Predicted) | [1] |

| Density | 1.010 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 9.29 ± 0.10 (Predicted) |[1] |

Hazard Identification and Proactive Risk Assessment

This compound is classified as hazardous. The primary risks are associated with its irritant properties and acute oral toxicity.[2][3] The presence of a primary amine functional group contributes to its basicity and potential to cause skin and eye irritation. Understanding the link between exposure routes and potential health effects is the first step in a robust risk assessment.

Caption: Hazard-Exposure Pathway for this compound.

Table 2: GHS Hazard Classification Summary

| Category | Information | Source(s) |

|---|---|---|

| Pictogram | GHS07 (Exclamation Mark) | [2] |

| Signal Word | Warning | [2][3] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2][3][4] |

| Precautionary Statements | Prevention: P261, P264, P270, P271, P280Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313Storage: P403+P233Disposal: P501 |[2][3] |

Emergency Response & First-Aid Protocols

In the event of an exposure, a rapid and correct response is critical to minimizing harm. The following workflow and detailed protocols are designed to be a self-validating system for immediate action. All laboratory personnel must be familiar with these procedures before beginning work with the compound.

Caption: Emergency First-Aid Workflow for Chemical Exposure.

Step-by-Step First-Aid Methodologies

-

If Inhaled: Immediately move the individual to an area with fresh air.[3] Keep them at rest in a position that is comfortable for breathing. If symptoms such as coughing or shortness of breath persist, or if the person feels unwell, seek immediate medical attention.[5] The primary goal is to remove the individual from the contaminated atmosphere to prevent further respiratory irritation.

-

In Case of Skin Contact: Promptly take off all contaminated clothing.[3] Wash the affected skin area thoroughly with plenty of soap and water for at least 15 minutes.[6] If skin irritation develops and persists, medical advice is required.[2] The amine functional group can cause chemical burns, and thorough washing is necessary to neutralize and remove the substance.

-

In Case of Eye Contact: This is a critical exposure route requiring immediate action. Rinse the eyes cautiously with a steady stream of water for at least 15-20 minutes, holding the eyelids open to ensure complete irrigation of the eye surface and under the lids.[2][3] If present, remove contact lenses after the first 5 minutes and continue rinsing. An ophthalmologist should be consulted immediately.[3]

-

If Swallowed: Rinse the mouth thoroughly with water.[3] Have the conscious person drink one or two glasses of water to dilute the chemical.[3] Do not induce vomiting , as this can cause further damage to the esophagus. Call a physician or Poison Control Center immediately.[2][3]

Engineering Controls, Handling, and Storage

The principle of "as low as reasonably achievable" (ALARA) exposure should guide all handling procedures. This is accomplished through a combination of engineering controls and stringent work practices.

Engineering Controls & Personal Protective Equipment (PPE)

-

Primary Engineering Control: All work involving this compound must be conducted within a certified chemical fume hood.[7] This is the most effective way to control exposure to vapors or aerosols and mitigate the risk of inhalation.[7]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side shields conforming to EN166 or NIOSH-approved goggles are mandatory.[7]

-

Hand Protection: Handle with chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed immediately if contamination occurs.

-

Skin and Body Protection: A standard laboratory coat is required. Choose additional body protection based on the scale of the operation and potential for splashing.[7]

-

Safe Handling & Storage Protocols

-

Handling: Avoid all direct contact with the substance. Do not breathe vapors or mists. Ensure the work area is well-ventilated, even when using a fume hood. After handling, wash hands and any exposed skin thoroughly before leaving the laboratory.[3]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][8] The storage location should be separate from incompatible materials, specifically strong oxidizing agents and strong acids, to prevent potentially hazardous reactions.[7]

Accidental Release and Disposal Procedures

Preparedness for accidental spills is a non-negotiable aspect of laboratory safety.

Spill Response Protocol

-

Evacuate & Secure: Ensure all non-essential personnel evacuate the immediate area.

-

Ventilate: Ensure adequate ventilation, but avoid actions that could aerosolize the spilled material.

-

Contain: Prevent the spill from entering drains or waterways.[3][7]

-

Absorb: For small spills, cover with a non-combustible, inert absorbent material (e.g., sand, vermiculite).

-

Collect & Dispose: Carefully sweep or scoop the absorbed material into a suitable container for hazardous waste disposal.[7] The container must be properly labeled.

-

Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

Waste Disposal

All waste containing this compound, including empty containers and contaminated absorbents, must be disposed of as hazardous chemical waste.[3] Disposal must be carried out through a licensed contractor and in strict accordance with all federal, state, and local environmental regulations.[3][7]

References

-

methanone - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved February 26, 2026, from

- This compound CAS#: 83171-41-9 - ChemicalBook. (n.d.). ChemicalBook.

- Safety Data Sheet. (n.d.).

- 83171-41-9 | this compound - Regione Veneto. (n.d.).

- 83171-41-9|this compound|BLD Pharm. (n.d.). BLD Pharm.

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Sigma-Aldrich.

- SAFETY DATA SHEET - FMC. (n.d.). FMC.

- Safety Data Sheet. (2024, December 19). CymitQuimica.

- 4-Allyloxy-2-hydroxybenzophenone | C16H14O3 | CID 75689 - PubChem. (n.d.). National Center for Biotechnology Information.

- Safety Data Sheet. (2025, December 5).

- SAFETY DATA SHEET - Harbor Freight Tools. (n.d.). Harbor Freight Tools.

Sources

- 1. This compound CAS#: 83171-41-9 [m.chemicalbook.com]

- 2. FCKeditor - Resources Browser [regione.veneto.it]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 4-Allyloxy-2-hydroxybenzophenone | C16H14O3 | CID 75689 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. api.henkeldx.com [api.henkeldx.com]

- 6. ag.fmc.com [ag.fmc.com]

- 7. peptide.com [peptide.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

Synonyms for (4-(Allyloxy)phenyl)methanamine in literature

Synonyms, Synthesis, and Applications in Chemical Research

Executive Summary

(4-(Allyloxy)phenyl)methanamine (CAS: 83171-41-9) is a specialized primary amine intermediate used primarily in medicinal chemistry and advanced organic synthesis. Characterized by a para-substituted benzene ring featuring a reactive allyloxy group and a methanamine tail, it serves as a critical building block for synthesizing bioactive scaffolds, particularly indole-based anti-inflammatory and neurotrophic agents. This guide provides a definitive reference for its nomenclature, validated synthesis protocols, and application logic.

Part 1: Nomenclature & Synonyms

Correctly identifying chemical reagents is the first step in reproducible research. Due to varying nomenclature standards (IUPAC vs. CAS vs. Common Usage), this compound appears under several aliases in literature and vendor catalogs.

Synonym Reference Table

| Naming Convention | Synonym / Identifier | Context of Use |

| IUPAC (Systematic) | (4-(prop-2-en-1-yloxy)phenyl)methanamine | Official systematic name used in patent filings and formal publications. |

| CAS Index Name | Benzenemethanamine, 4-(2-propen-1-yloxy)- | Used in Chemical Abstracts Service (CAS) searches. |

| Common / Trivial | 4-Allyloxybenzylamine | Most common name in lab notebooks and vendor catalogs. |

| Alternative Common | p-Allyloxybenzylamine | Denotes para substitution; common in older literature. |

| Structural Name | [4-(2-propenyloxy)phenyl]methanamine | Emphasizes the specific alkene position. |

| InChIKey | VRWGRLFEHAONPN-UHFFFAOYSA-N | Unique digital identifier for database integration. |

Nomenclature Logic Map

The following diagram visualizes the derivation of the compound's primary synonyms to aid in database searching.

Caption: Logical derivation of primary synonyms from the core chemical structure.

Part 2: Chemical Identity & Properties

-

Molecular Formula:

[] -

Molecular Weight: 163.22 g/mol

-

Structural Features:

-

Primary Amine (

): Nucleophilic center for amide coupling or reductive amination. -

Allyl Ether (

): Stable protecting group that can be removed (deprotected) to yield a phenol or used as a handle for olefin metathesis.

-

Part 3: Synthesis Protocols

The synthesis of this compound is typically achieved via the Reductive Amination of its aldehyde precursor or the Reduction of its nitrile analog. Below is a field-proven protocol based on the aldehyde route, favored for its mild conditions and high yield.

Protocol: Reductive Amination from 4-(Allyloxy)benzaldehyde

Rationale: This method avoids the use of strong reducing agents like LiAlH4 (required for nitrile reduction), making it safer and more compatible with other functional groups.

Reagents:

-

Precursor: 4-(Allyloxy)benzaldehyde (CAS: 5461-97-2)

-

Amine Source: Ammonium Acetate (

) or Hydroxylamine Hydrochloride ( -

Reducing Agent: Sodium Cyanoborohydride (

) or Hydrogen/Palladium ( -

Solvent: Methanol (MeOH)[4]

Step-by-Step Workflow:

-

Oxime Formation (Intermediate):

-

Dissolve 4-(allyloxy)benzaldehyde (1.0 eq) in Methanol.

-

Add Hydroxylamine Hydrochloride (1.2 eq) and Sodium Acetate (1.5 eq).

-

Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1) until aldehyde spot disappears.[4]

-

Result: Formation of 4-(allyloxy)benzaldehyde oxime.

-

-

Reduction to Amine:

-

Option A (Chemical Reduction): Cool the oxime solution to 0°C. Carefully add Zinc dust (excess) and Ammonium Formate or dilute HCl. Stir vigorously.

-

Option B (Catalytic Hydrogenation - Caution): Use Raney Nickel with

gas. Note: Pd/C may reduce the allyl double bond, so selective reducing agents or Zn/HCl are preferred to preserve the allyl group. -

Critical Control Point: Ensure the allyl group remains intact. Avoid non-selective hydrogenation catalysts like Pd/C unless the allyl group is intended to be reduced to a propyl group.

-

-

Purification:

-

Filter the reaction mixture to remove solids.

-

Concentrate the filtrate under reduced pressure.[4]

-

Basify the residue with 1M NaOH to pH > 10.

-

Extract with Dichloromethane (DCM) (

). -

Dry organic layer over

, filter, and concentrate.[4] -

Validation: Verify product via

NMR (Look for methylene doublet at

-

Synthesis Pathway Diagram

Caption: Step-wise synthesis from commercially available 4-hydroxybenzaldehyde.

Part 4: Applications in Literature

1. Pharmaceutical Intermediates (Bioactive Scaffolds)

The primary application of 83171-41-9 is as a nucleophilic building block in the synthesis of 3-aminomethylindole derivatives .

-

Mechanism: The amine group reacts with indole-3-carboxaldehydes or activated esters to form linked constructs.

-

Therapeutic Utility: These derivatives have been investigated as multifunctional agents with anti-inflammatory and neurotrophic properties. The allyloxy group often serves as a "pro-drug" moiety or a lipophilic anchor that improves membrane permeability before metabolic cleavage.

2. Chemical Biology & Linker Chemistry

-

Orthogonal Functionalization: The molecule possesses two distinct reactive handles:

-

Amine: Reacts with carboxylic acids (amides), isocyanates (ureas), or aldehydes (imines).

-

Allyl Ether: Inert to amine-coupling conditions but reactive toward thiol-ene click chemistry or olefin metathesis .

-

-

Use Case: Researchers use this dual reactivity to synthesize cross-linkers for hydrogels or to attach functional ligands to polymer surfaces.

References

-

ChemicalBook. this compound Properties and Suppliers. Retrieved from

-

BLD Pharm. Product Datasheet: this compound (CAS 83171-41-9).[2] Retrieved from

-

BenchChem. Compound Summary for 4-(p-Tolyloxy)phenyl)methanamine (Analogous Chemistry). Retrieved from

-

PubChem. Compound Summary: 3-Allyl-4-(allyloxy)benzaldehyde (Precursor). Retrieved from

-

Molaid. Reaction data for 4-allyloxybenzyl chloride (Precursor). Retrieved from

Sources

Methodological & Application

Application Notes and Protocols for Reductive Amination Using (4-(Allyloxy)phenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Synthesis of Secondary Amines

Reductive amination stands as a cornerstone transformation in modern organic synthesis, particularly within pharmaceutical and medicinal chemistry, for the construction of carbon-nitrogen (C-N) bonds.[1] This powerful reaction allows for the conversion of aldehydes and ketones into a diverse array of primary, secondary, and tertiary amines.[2] The strategic importance of this method lies in its efficiency and broad substrate scope, making it a favored approach for the synthesis of amine-containing bioactive molecules.[1]

This guide provides detailed protocols and technical insights for the use of (4-(Allyloxy)phenyl)methanamine in reductive amination reactions. This versatile primary amine serves as a valuable building block, incorporating a latent phenolic hydroxyl group protected by an allyl ether. The allyloxy group offers robust stability under various reaction conditions while being amenable to selective deprotection, a feature of significant utility in multi-step drug development campaigns.[3]

The Mechanism of Reductive Amination: A Two-Step Cascade

Reductive amination proceeds through a two-step sequence that is often performed in a single pot.[2] The reaction is typically carried out under neutral or weakly acidic conditions.[2]

-

Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine, this compound, on the carbonyl carbon of an aldehyde or ketone. This forms a hemiaminal intermediate, which then undergoes dehydration to yield an imine. In the presence of an acid catalyst, the imine can be protonated to form a more electrophilic iminium ion.[2]

-

Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine or iminium ion to afford the corresponding secondary amine.[4] A key aspect of a successful one-pot reductive amination is the choice of a reducing agent that is selective for the imine/iminium ion over the starting carbonyl compound.[4]

Caption: Mechanism of Reductive Amination.

Experimental Protocol: Reductive Amination with this compound

This protocol describes a general procedure for the reductive amination of an aldehyde with this compound using sodium triacetoxyborohydride (STAB), a mild and selective reducing agent.[5][6]

Materials and Reagents

-

This compound (1.0 eq)

-

Aldehyde (1.0-1.2 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for work-up and purification

Procedure

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the aldehyde (1.0-1.2 eq).

-

Solvent Addition: Dissolve the starting materials in anhydrous dichloromethane or 1,2-dichloroethane.

-

Imine Formation: Stir the solution at room temperature for 20-30 minutes to allow for the initial formation of the imine intermediate.

-

Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in one portion.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.

-

Work-up:

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Stir vigorously until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired secondary amine.

-

Safety Precautions

-

Perform the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Sodium triacetoxyborohydride is a moisture-sensitive and corrosive solid. Handle with care.

Data Presentation: Key Reaction Parameters

| Parameter | Recommended Value/Condition | Rationale |

| Stoichiometry (Amine:Aldehyde) | 1.0 : 1.0-1.2 | A slight excess of the aldehyde can drive the imine formation to completion. |

| Reducing Agent (eq) | 1.5 | An excess of the reducing agent ensures complete reduction of the imine/iminium ion. |

| Solvent | Anhydrous DCM or DCE | These aprotic solvents are compatible with the reducing agent and facilitate the reaction.[5] |

| Temperature | Room Temperature | The reaction is typically efficient at ambient temperature. |

| Reaction Time | 1-12 hours | Reaction time is substrate-dependent and should be monitored by TLC or LC-MS. |

Troubleshooting Guide

| Problem | Probable Cause(s) | Suggested Solution(s) |

| Low or No Product Formation | Incomplete imine formation. | Add a catalytic amount of acetic acid to promote imine formation. |

| Inactive reducing agent. | Use fresh, anhydrous sodium triacetoxyborohydride. | |

| Sterically hindered substrates. | Increase reaction time and/or temperature. Consider a different reducing agent. | |

| Presence of Unreacted Aldehyde | Insufficient reducing agent. | Add an additional portion of the reducing agent. |

| Aldehyde is a poor substrate. | Consider pre-forming the imine before adding the reducing agent. | |

| Formation of Side Products | Over-alkylation (for primary amines). | Use a 1:1 stoichiometry of amine to aldehyde. |

| Reduction of the aldehyde. | Ensure the use of a selective reducing agent like STAB. |

The Strategic Role of the Allyloxy Protecting Group

The allyloxy group in this compound serves as a robust protecting group for the phenolic hydroxyl functionality.[3] This is particularly advantageous in drug development for several reasons:

-

Stability: The allyl ether is stable to a wide range of reaction conditions, including acidic and basic environments, allowing for diverse chemical transformations on other parts of the molecule.[7]

-

Orthogonality: The deprotection of the allyl group is typically achieved under conditions that do not affect other common protecting groups, providing valuable orthogonality in a multi-step synthesis.[3]

-

Mild Deprotection: The removal of the allyl group can be accomplished under mild conditions, most commonly using a palladium catalyst.[8] This high degree of chemoselectivity is crucial when working with complex, late-stage intermediates in drug synthesis.[7]

Protocol: Deprotection of the Allyloxy Group

Caption: Deprotection of the Allyloxy Group.

A common method for the deprotection of aryl allyl ethers involves palladium-catalyzed cleavage.[8]

Materials:

-

Allyloxy-protected compound

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (catalytic amount)

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

Procedure:

-

Dissolve the allyloxy-protected compound in methanol.

-

Add potassium carbonate and a catalytic amount of tetrakis(triphenylphosphine)palladium(0).

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, filter the reaction mixture and concentrate the filtrate.

-

Purify the crude product by standard methods to yield the deprotected phenol.

Conclusion

This compound is a highly useful and versatile reagent for the synthesis of secondary amines via reductive amination. The protocols and technical information provided herein offer a solid foundation for researchers and drug development professionals to effectively utilize this building block in their synthetic endeavors. The strategic incorporation of the allyloxy protecting group provides an additional layer of synthetic flexibility, making this reagent a valuable asset in the construction of complex molecular architectures.

References

-

Vutukuri, D. R., Bharathi, P., Yu, Z., Rajasekaran, K., Tran, M.-H., & Thayumanavan, S. (2003). A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. The Journal of Organic Chemistry, 68(4), 1146–1149. Available at: [Link]

-

Thayumanavan, S., et al. (2003). A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis. Organic Chemistry Portal. Available at: [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Available at: [Link]

-

Boivin, J., et al. (2001). A facile new procedure for the deprotection of allyl ethers under mild conditions. Canadian Journal of Chemistry, 79(5-6), 869-877. Available at: [Link]

-

Abdel-Magid, A. F., & Maryanoff, C. A. (2006). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201–216). American Chemical Society. Available at: [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

-

Myers, A. (n.d.). Chem 115: C-N Bond-Forming Reactions: Reductive Amination. Harvard University. Available at: [Link]

- Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.

-

Wikipedia. (n.d.). Reductive amination. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

-

Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers, 174, 109-117. Available at: [Link]

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. Allyl Ethers [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Sodium triacetoxyborohydride [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]

Synthesis of 3-aminomethylindole derivatives using 4-allyloxybenzylamine

Executive Summary

This Application Note details a high-fidelity protocol for the synthesis of 3-aminomethylindole derivatives (analogues of the alkaloid Gramine) utilizing 4-allyloxybenzylamine as a strategic amine source.

Unlike standard dimethylamine-based Mannich reactions, the use of 4-allyloxybenzylamine introduces a "Safety-Catch" linker. The allyloxy (

Strategic Rationale & Mechanism

The synthesis relies on the Mannich Reaction , an electrophilic substitution at the electron-rich C3 position of the indole.

Why 4-Allyloxybenzylamine?

-

Orthogonality: The

-allyl group is orthogonal to standard benzyl ( -

Stoichiometric Control: Primary amines (like 4-allyloxybenzylamine) can lead to unwanted bis-alkylation (forming di-indolyl compounds). This protocol utilizes stoichiometric excess and controlled addition to favor the formation of the secondary amine (mono-adduct).

-

Purification Handle: The lipophilic benzyl backbone facilitates easy separation from unreacted formaldehyde via standard silica chromatography, unlike low molecular weight amines.

Reaction Pathway Visualization

Figure 1: Mechanistic pathway of the Indole Mannich reaction.[1] Control of stoichiometry prevents the Bis-Indolyl side product.

Experimental Protocol

Reagents & Materials

-

Formaldehyde (37% aq.[1] solution): 1.2 equiv.

-

4-Allyloxybenzylamine: 1.5 equiv. (Excess prevents bis-alkylation).

-

Sodium Hydroxide (2M): For neutralization.

-

Ethyl Acetate/Hexanes: For extraction/purification.

Protocol A: The Mannich Coupling (One-Pot)

Step 1: Pre-activation (Iminium Formation)

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-allyloxybenzylamine (1.5 mmol) in Glacial Acetic Acid (3.0 mL).

-

Note: The reaction is exothermic; cool to 0°C if scaling up >10g.

-

-

Add Formaldehyde (37% aq.) (1.2 mmol) dropwise.

-

Stir at room temperature for 15 minutes. This ensures the formation of the reactive iminium species before the indole is introduced.

Step 2: C3-Functionalization

-

Add Indole (1.0 mmol) to the reaction mixture in one portion.

-

Stir the mixture at 25°C for 4–6 hours .

-

Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The indole spot (high Rf) should disappear, replaced by a lower Rf amine spot.

-

Troubleshooting: If the reaction is sluggish (due to electron-withdrawing groups on the indole), heat to 50°C.

-

Step 3: Workup & Isolation [1]

-

Pour the reaction mixture into Ice Water (20 mL).

-

Slowly basify to pH ~9–10 using 2M NaOH or saturated Na₂CO₃ .

-

Critical: The product will precipitate as a white/off-white solid or oil upon basification.

-

-

Extract with Ethyl Acetate (3 x 15 mL).

-

Wash the combined organics with Brine, dry over anhydrous Na₂SO₄ , and concentrate under reduced pressure.

-

Purification: Flash column chromatography (SiO₂).

-

Eluent: Gradient of 1%

5% Methanol in Dichloromethane (with 0.1% Triethylamine to prevent streaking).

-

Post-Synthetic Modification: Allyl Deprotection

To reveal the phenol (active pharmacophore), the allyl group is removed using Tsuji-Trost conditions.

Reagents:

-

Catalyst: Pd(PPh₃)₄ (5 mol%).

-

Scavenger: 1,3-Dimethylbarbituric acid (NDMBA) or Morpholine (3.0 equiv).

-

Solvent: Dichloromethane (DCM) or THF (degassed).

Protocol:

-

Dissolve the 3-aminomethylindole derivative (1.0 equiv) in dry, degassed DCM under Nitrogen/Argon.

-

Add NDMBA (3.0 equiv).

-

Add Pd(PPh₃)₄ (0.05 equiv).

-

Stir at 30°C for 2–4 hours .

-

Workup: The reaction mixture is concentrated and purified directly via chromatography. The scavenger byproduct is polar and easily separated.

Deprotection Workflow Diagram

Figure 2: Palladium-catalyzed deprotection workflow to reveal the phenolic payload.

Data Analysis & Quality Control

Expected Analytical Data

The following spectral features confirm the successful synthesis of N-(4-allyloxybenzyl)-1-(1H-indol-3-yl)methanamine.

| Feature | Technique | Diagnostic Signal | Interpretation |

| Linker | ¹H NMR | Methylene bridge ( | |

| Benzyl | ¹H NMR | Benzylic methylene ( | |

| Allyl | ¹H NMR | Characteristic alkene pattern of the protecting group | |

| Indole C2 | ¹H NMR | Proton at C2 position (confirms C3 substitution) | |

| Mass | LC-MS | Matches calculated molecular weight |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Bis-indole formation | Excess Indole or insufficient Amine | Ensure Amine is |

| Low Yield | Polymerization of iminium | Maintain temperature |

| Incomplete Deprotection | Catalyst poisoning (Pd) | Ensure solvents are degassed (O₂ free). Use fresh Pd(PPh₃)₄. |

References

-

Classic Mannich Reaction on Indoles

-

Love, B. E., & Raje, P. S. (1993). Synthesis of β-carbolines via the Pictet-Spengler reaction. This paper discusses the fundamental reactivity of tryptamines and indole Mannich bases.[6]

-

Source: (General Reference for Indole reactivity).

-

-

Allyl Deprotection Methodology

- Guibé, F. (1998).

-

Source:.

-

Biological Relevance of 3-Aminomethylindoles

- Tarasenko, R. V., et al. (2021).

-

Source:.

-

General Protocol for Mannich Reactions

- Heaney, H., & Papageorgiou, G. (2005). Mannich Reactions of Indoles with Morpholine and N-Methylpiperazine.

-

Source:.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 3. Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. EP0623626B1 - Automated allyl deprotection in solid-phase synthesis - Google Patents [patents.google.com]

- 6. semanticscholar.org [semanticscholar.org]

Application Note: (4-(Allyloxy)phenyl)methanamine, a Heterobifunctional Crosslinker for Advanced Polymer Architectures

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Power of Orthogonal Chemistry in Polymer Design

The crosslinking of polymers—the process of forming covalent bonds to bridge polymer chains—is a fundamental strategy for creating robust materials with tailored mechanical, thermal, and chemical properties.[1] While conventional crosslinkers possess multiple identical reactive groups, a more sophisticated approach utilizes heterobifunctional crosslinkers, which contain two different reactive moieties.[2][3] This orthogonal reactivity allows for sequential or triggered crosslinking steps, granting precise control over network formation and enabling the design of complex, functional materials.[4][5]

(4-(Allyloxy)phenyl)methanamine stands out as a uniquely versatile heterobifunctional crosslinker. It incorporates a nucleophilic primary amine and a radically reactive allyl ether within a single, stable molecular framework.

-

The primary amine group readily participates in classic nucleophilic addition and substitution reactions, such as those with epoxides and isocyanates, making it an excellent curing agent for thermoset resins.[6][7]

-

The allyl ether group is an ideal substrate for the highly efficient, UV- or thermally-initiated thiol-ene "click" reaction.[8][9] This reaction is prized for its rapid kinetics, high yield, and compatibility with a wide range of functional groups, particularly in aqueous environments.[10]

This dual nature enables innovative strategies such as two-stage curing, the creation of functional hydrogels with pendant reactive sites for bioconjugation, and the development of advanced composites.[11] This application note provides a technical overview of this compound's core chemistry and presents detailed protocols for its use in representative advanced polymer systems.

Properties and Specifications

The utility of this compound stems from its distinct chemical functionalities, which are reflected in its physical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 83171-41-9 | [12] |

| Molecular Formula | C₁₀H₁₃NO | [12] |

| Molecular Weight | 163.22 g/mol | [12] |

| Appearance | Colorless to pale yellow liquid/solid | N/A |

| Boiling Point | 273.8 ± 20.0 °C (Predicted) | [12] |

| Density | 1.010 ± 0.06 g/cm³ (Predicted) | [12] |

| pKa (amine) | 9.29 ± 0.10 (Predicted) |[12] |

Core Chemistry and Reaction Mechanisms